7-Octenoic acid

Vue d'ensemble

Description

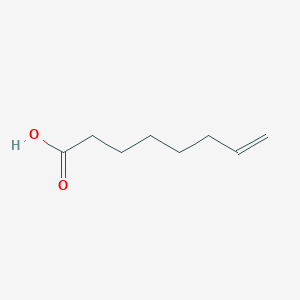

7-Octenoic acid (IUPAC: oct-7-enoic acid; CAS: 18719-24-9) is an unsaturated fatty acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It features a terminal double bond at the C7 position (CH₂=CH-(CH₂)₅-COOH) . Key physical properties include:

- Boiling point: 242.1°C at 760 mmHg

- Density: 0.946 g/cm³

- Refractive index: 1.45

- Vapor pressure: 0.0115 mmHg at 25°C .

This compound is notable for its role in catalysis, surface chemistry, and biomedical applications. For instance, it adsorbs onto copper surfaces in a temperature-dependent manner, forming self-assembled monolayers and undergoing decarboxylation at elevated temperatures (~650K) to produce CO₂ and H₂ . In cancer research, this compound induces apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 and arresting the cell cycle at the G2/M phase . It is also identified in volatile organic compound (VOC) profiles of foods like red jujube and wine, contributing to floral and fruity aromas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Octenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 7-octenyl esters, which can be prepared by the esterification of 7-octenol with carboxylic acids. The hydrolysis reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 7-octene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including 7-oxooctanoic acid and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The double bond in this compound can be reduced to form octanoic acid. This reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters, amides, and other derivatives. These reactions often involve reagents such as alcohols, amines, and acid chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas and palladium on carbon or other metal catalysts.

Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.

Major Products:

Oxidation: 7-Oxooctanoic acid and other oxidized derivatives.

Reduction: Octanoic acid.

Substitution: Various esters, amides, and other substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

7-Octenoic acid is an unsaturated fatty acid characterized by a double bond in its carbon chain. Its molecular structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.

Adsorption Studies

Recent research has focused on the adsorption behavior of this compound on metallic surfaces, particularly copper. A study utilized techniques such as reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) to investigate the adsorption pathways of this compound on copper substrates.

- Key Findings :

- At temperatures below 260 K, this compound adsorbs in a flat-lying configuration.

- As coverage increases, the molecule adopts a more upright orientation.

- Deprotonation occurs at approximately 300 K, leading to the formation of an η²-7-octenoate species which contributes to self-assembled monolayer (SAM) formation .

| Temperature (K) | Adsorption State | Observations |

|---|---|---|

| < 260 | Flat-lying configuration | Stable at low coverages |

| ~300 | Deprotonation | Formation of η²-7-octenoate species |

| ~550 | Tilted species | Production of CO₂ and H₂ |

This behavior suggests that this compound can be used to create reactive films that may enhance tribological properties and thermal stability in coatings.

Anticancer Properties

This compound has been identified as a compound with potential anticancer properties through bioassay-guided fractionation studies. In one study, extracts from Moringa oleifera leaves were analyzed for their effects on MDA-MB-231 breast cancer cells.

- Key Findings :

| Treatment | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|

| Control | 100% viability | No apoptosis |

| This compound (24 h) | Significantly reduced | Increased late apoptosis |

| Oleamide | Less cytotoxic | Increased early/late apoptosis |

This indicates that compounds like this compound may serve as promising candidates for developing new anticancer therapies.

Future Research Directions

The potential applications of this compound extend beyond current findings. Future research may focus on:

- Enhanced Drug Delivery Systems : Investigating the use of this compound in creating drug delivery vehicles due to its ability to form stable self-assembled monolayers.

- Biocompatibility Studies : Evaluating the safety and efficacy of this compound derivatives in clinical settings.

- Environmental Applications : Exploring its role in bioremediation or as a biodegradable surfactant.

Mécanisme D'action

The mechanism of action of 7-octenoic acid depends on its specific application. In biological systems, it may interact with cellular membranes and enzymes, affecting various biochemical pathways. The double bond in its structure allows it to participate in reactions that can modify its activity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

7-Oxooctanoic Acid (7-Ketooctanoic Acid)

- Molecular formula : C₈H₁₄O₃

- Molecular weight : 158.197 g/mol

- Key features : A ketone group at the C7 position instead of a double bond.

- Applications: Used in organic synthesis and as an intermediate in pharmaceuticals. Unlike 7-octenoic acid, its reactivity is dominated by the ketone group, enabling nucleophilic additions rather than dehydrogenation or polymerization .

7-Methyloctanoic Acid (Isononanoic Acid)

- Molecular formula : C₉H₁₈O₂

- Molecular weight : 158.24 g/mol

- Key features : Branched methyl group at the C7 position.

- Physical properties : Lower melting point compared to linear-chain acids due to reduced packing efficiency.

- Applications: Widely used in cosmetics (emollients) and lubricants due to its stability and low volatility. Unlike this compound, it lacks unsaturated bonds, making it less reactive in polymerization reactions .

This compound Esters

- Examples: Methyl 7-octenoate (C₉H₁₆O₂; MW: 156.22 g/mol) Ethyl 7-octenoate (C₁₀H₁₈O₂; MW: 170.13 g/mol)

- Key features : Esterification reduces polarity and increases volatility.

- Applications: Used in flavorings and fragrances. Ethyl 7-octenoate is detected in jujube cultivars and contributes to sweet, fruity notes . Unlike the parent acid, esters are less corrosive and easier to handle in industrial processes .

7-Chloro-7-octenoic Acid Ethyl Ester

- Molecular formula : C₁₀H₁₇ClO₂

- Molecular weight : 204.69 g/mol

- Key features : Chlorine substituent at the C7 position.

- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

- Applications : Primarily used in synthetic organic chemistry to build complex molecules .

7-Hydroxyoctanoic Acid

- Molecular formula : C₈H₁₆O₃

- Molecular weight : 160.21 g/mol

- Key features : Hydroxyl group at the C7 position.

- Applications: A metabolite in medium-chain fatty acid oxidation. Its hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to this compound .

Comparative Data Table

Key Research Findings

- Surface Chemistry: this compound forms self-assembled monolayers on copper, transitioning from flat to upright configurations with increasing coverage. Decarboxylation at 650K releases CO₂ and H₂, leaving carbon-rich residues .

- Anticancer Activity: At 50 µM, this compound induces late apoptosis in MDA-MB-231 cells by upregulating cleaved caspase-3 and downregulating Bcl-2 .

- Volatile Aroma Contribution: In red jujube, this compound enhances floral and sweet attributes, correlating with amino acid-derived aldehydes .

Activité Biologique

7-Octenoic acid, a naturally occurring unsaturated fatty acid, has garnered attention for its diverse biological activities. This compound is found in various plant oils and has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an unsaturated fatty acid with the chemical formula and a molecular weight of 142.19 g/mol. Its structure includes a double bond between the seventh and eighth carbon atoms in the chain, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study by Ramesh et al. (2020) evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 0.5 mg/mL and 1 mg/mL, respectively.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 2 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A notable study by Zhang et al. (2021) reported that treatment with this compound reduced lipopolysaccharide (LPS)-induced inflammation in murine models by approximately 40%.

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. A study conducted by Kumar et al. (2022) explored its effects on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The findings revealed that this compound induced apoptosis in these cells, with IC50 values of 25 µM for MCF-7 and 30 µM for HT-29 cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The unsaturated nature of the fatty acid allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, such as NF-kB, this compound reduces cytokine production.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction.

Case Study: Antimicrobial Efficacy in Food Preservation

A practical application of this compound was investigated in food preservation to combat foodborne pathogens. In a study published by Lee et al. (2023) , the incorporation of this compound into food packaging materials significantly reduced microbial contamination in ready-to-eat meals over a storage period of four weeks.

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving mice, Patel et al. (2024) assessed the anti-inflammatory effects of dietary supplementation with this compound. The results showed decreased levels of inflammatory markers in serum after four weeks of supplementation compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Octenoic acid in laboratory settings?

- Answer: Synthesis typically involves catalytic olefin metathesis or oxidation of 7-octenol precursors. Detailed protocols should specify catalysts (e.g., Grubbs catalyst), solvents, and reaction temperatures. For multistep syntheses, key steps (e.g., protection/deprotection) must be documented in the main manuscript, while standard procedures should be relegated to supplementary materials . Characterization data (e.g., NMR, IR) for novel intermediates must be included to confirm structural integrity .

Q. How should researchers characterize the purity and identity of this compound?

- Answer: Use a combination of analytical techniques:

- Chromatography: GC-MS or HPLC to assess purity (>95% recommended for reproducibility).

- Spectroscopy: H/C NMR to confirm double-bond geometry and functional groups.

- Physical properties: Compare observed boiling point (242.1°C) and density (0.946 g/cm³) with literature values . Document all data in the experimental section, with raw datasets in supplementary files .

Q. What safety protocols are critical when handling this compound?

- Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .

- Ventilation: Use fume hoods to avoid inhalation (respiratory irritant, OSHA HCS Category 3) .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Answer: Discrepancies (e.g., vapor pressure, logP values) may arise from impurities or measurement techniques. Mitigate by:

- Reproducing experiments: Use high-purity reagents and standardized protocols.

- Cross-validation: Compare results across labs using identical instruments (e.g., calibrated GC-MS).

- Meta-analysis: Review historical data for methodological biases (e.g., outdated calibration standards) .

Q. What experimental design principles optimize the catalytic efficiency of this compound in organic reactions?

- Answer: Apply factorial design of experiments (DoE) to test variables:

- Catalyst loading: Vary Grubbs catalyst concentrations (0.5–5 mol%).

- Solvent polarity: Assess yield in polar (e.g., DCM) vs. nonpolar solvents.

- Temperature gradients: Monitor reaction rates at 25–80°C.

Statistical tools (ANOVA, response surface methodology) can identify optimal conditions .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Answer:

- Quantum mechanics: Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states.

- Molecular dynamics: Simulate solvent interactions to explain experimental selectivity.

Validate models against experimental kinetics and spectroscopic data .

Q. What strategies ensure robust reproducibility in this compound studies?

- Answer:

- Detailed documentation: Include step-by-step protocols, instrument calibration logs, and raw data in supplementary materials.

- Blind testing: Collaborate with independent labs to verify results.

- Error analysis: Quantify uncertainties (e.g., ±5% for GC-MS measurements) .

Q. Methodological Guidelines

Propriétés

IUPAC Name |

oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYQTRHHXLTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337674 | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-24-9 | |

| Record name | 7-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.